methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound characterized by its complex structure, which includes chromene and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves a multi-step process. One common route includes:
Formation of the chromene core: : This is achieved through a cyclization reaction involving appropriate precursors like 8-methoxy-4-methyl compounds, under acidic or basic conditions.
Esterification: : The chromene core is then esterified with benzoic acid derivatives to introduce the benzoate group, using catalysts like sulfuric acid or via a Fischer esterification method.
Industrial Production Methods
For large-scale production, the processes are optimized for efficiency and cost-effectiveness. This may involve:
Continuous flow reactions: : To ensure consistent quality and yield.
Advanced catalytic systems: : To speed up reactions and reduce waste.
Purification techniques: : Like recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can potentially alter the chromene or benzoate moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide, under acidic or neutral conditions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution conditions: : Including halogenation using chlorine or bromine, and nitration using concentrated nitric acid.
Major Products Formed
Oxidation products: : Aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction products: : Alcohols or alkyl groups, resulting from the reduction of functional groups.
Substitution products: : Various substituted chromene or benzoate derivatives, depending on the reactants used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis for organic transformations.
Materials science: : Incorporated into polymer matrices for enhanced material properties.
Biology
Pharmaceuticals: : Potential use as a precursor for drug synthesis due to its bioactive moieties.
Biological studies: : Employed in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development: : Potential therapeutic agent or intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dyes and pigments: : Utilized in the production of high-performance dyes.
Coatings: : Used in protective coatings due to its chemical stability.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The chromene moiety may engage in pi-stacking interactions, while the benzoate group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate biological pathways, leading to observed effects.
Comparison with Similar Compounds
Unique Aspects
The presence of both chromene and benzoate moieties offers a combination of properties not found in simpler structures.
Its multifunctionality makes it a versatile compound in both synthetic and applied contexts.
Similar Compounds
Methyl 4-{[(8-hydroxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Ethyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Propyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Each of these compounds shares the chromene and benzoate features but varies in the ester group, influencing their reactivity and applications.
Properties
IUPAC Name |
methyl 4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-14-21(29-13-15-4-6-16(7-5-15)23(25)28-3)11-10-19-18-9-8-17(27-2)12-20(18)24(26)30-22(14)19/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKKAADVURQMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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